molecular formula C14H21IN2OSi B8668759 5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1-methyl-1H-indazole

5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1-methyl-1H-indazole

Cat. No.: B8668759
M. Wt: 388.32 g/mol
InChI Key: SZVDSROZABNUNZ-UHFFFAOYSA-N
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Description

5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C14H21IN2OSi and its molecular weight is 388.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21IN2OSi

Molecular Weight

388.32 g/mol

IUPAC Name

tert-butyl-(3-iodo-1-methylindazol-5-yl)oxy-dimethylsilane

InChI

InChI=1S/C14H21IN2OSi/c1-14(2,3)19(5,6)18-10-7-8-12-11(9-10)13(15)16-17(12)4/h7-9H,1-6H3

InChI Key

SZVDSROZABNUNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)N(N=C2I)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a round-bottomed flask, 5-(tert-butyl-dimethyl-silanyloxy)-3-iodo-1H-indazole (1.65 g, 4.41 mmol) was dissolved in THF (16 ml). The solution was cooled to 0° C. and potassium tert-butoxide (697 mg, 6.22 mmol) was added. The reaction mixture was stirred at 0° C. for 30 min then methyl iodide (0.38 ml, 6.08 mmol) was added dropwise. After the addition was complete, the ice bath was removed and the reaction mixture was stirred at room temperature for 4.5 h. The reaction was quenched with water and extracted with EtOAc (2×). The combined organic layers were washed with water and brine then dried over sodium sulfate, filtered and concentrated. The residue was chromatographed over silica gel with EtOAc/hexanes (gradient 0-10% EtOAc) to give 770 mg (45%) of 5-(tert-butyl-dimethyl-silanyloxy)-3-iodo-1-methyl-1H-indazole as a light yellow solid.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
697 mg
Type
reactant
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-(tert-butyldimethylsilyloxy)-3-iodo-1H-indazole (3 g, 8.0 mmol) in THF (25 mL) was added KO-tBu (1.28 g, 11.2 mmol) at 0° C. followed by addition of MeI (1.58 g, 11.2 mmol), after the addition, the reaction mixture was warmed to room temperature and stirred for 4 hours, then H2O (25 mL) was added to the mixture and product extracted with EtOAc (100 mL). The organic layer was washed with H2O (100 mL), brine (100 mL), dried over Na2SO4 and concentrated under reduced pressure, the residue was purified by column chromatography (silica gel, 200-300 mesh, eluting with petroleum ether/EtOAc=5:1) to give 5-(tert-butyldimethylsilyloxy)-3-iodo-1-methyl-1H-indazole (2.5 g, 80.3%) as a white solid. (M+H)+=389; 1H NMR (300 MHz, CDCl3), δ 7.22-7.19 (m, 1H), 7.03-7.01 (m, 1H), 6.80 (s, 1H), 4.05 (s, 3H), 1.01 (s, 9H), 0.23 (s, 6H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.58 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

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